molecular formula C20H19N5O2S B2400212 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1211286-87-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2400212
CAS No.: 1211286-87-1
M. Wt: 393.47
InChI Key: IYCLMMDSDKBHMF-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazole ring system, a pyridine ring, and a pyrazole ring, making it a multifaceted molecule with diverse reactivity and utility.

Mechanism of Action

Target of Action

The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission.

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in a leftward shift of the agonist concentration-response curve .

Biochemical Analysis

Biochemical Properties

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide exhibits modest potency at the human M4 receptor with an EC50 of 1.3 µM . It has excellent efficacy, as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . This compound is selective versus the other muscarinic subtypes .

Cellular Effects

The cellular effects of this compound are primarily mediated through its interaction with the M4 receptor . The M4 receptor is a G protein-coupled receptor that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the M4 receptor, leading to a leftward shift of the agonist concentration-response curve . This suggests that the compound enhances the activity of the M4 receptor, thereby modulating the downstream signaling pathways .

Temporal Effects in Laboratory Settings

The compound has shown excellent in vivo pharmacokinetic properties in rat studies, with low intravenous clearance and excellent brain exposure .

Dosage Effects in Animal Models

The compound has shown promising results in early in vivo studies .

Metabolic Pathways

Given its interaction with the M4 receptor, it is likely to be involved in cholinergic signaling pathways .

Transport and Distribution

The compound has shown excellent brain exposure in rat studies, suggesting efficient transport across the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with the M4 receptor, which is typically localized to the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzo[d]thiazole ring. Subsequent steps may include methylation, introduction of the pyridine moiety, and final coupling with the pyrazole carboxamide group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy and methyl groups on the benzo[d]thiazole ring can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: The pyridine ring can be reduced to form pyridine derivatives.

  • Substitution: The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 4-methoxy-7-methylbenzo[d]thiazole-2-carboxylic acid.

  • Reduction: Formation of 4-methoxy-7-methylbenzo[d]thiazol-2-yl pyridine.

  • Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its interaction with biological targets can be studied to understand its potential as a therapeutic agent.

  • Medicine: It may have applications in drug development, particularly in the treatment of diseases involving the central nervous system.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds have been studied for their anti-inflammatory properties.

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These compounds also exhibit anti-inflammatory activity.

Uniqueness: N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-6-7-16(27-3)17-18(13)28-20(23-17)25(12-14-5-4-9-21-11-14)19(26)15-8-10-22-24(15)2/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCLMMDSDKBHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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